2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine
Description
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a cyclopropyl group at the 3-position and an oxolan (tetrahydrofuran) ring at the 5-position. These analogs are frequently explored in medicinal chemistry due to the oxadiazole ring’s metabolic stability and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine |
InChI |
InChI=1S/C9H13N3O2/c10-6-3-4-13-7(6)9-11-8(12-14-9)5-1-2-5/h5-7H,1-4,10H2 |
InChI Key |
YIASTJOJYNQZQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3C(CCO3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine can be achieved through several methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.
Industrial Production Methods
While specific industrial production methods for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like DMSO or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine has several scientific research applications:
Medicinal Chemistry: The oxadiazole ring is a known pharmacophore, and derivatives of this compound may exhibit biological activity, making it a candidate for drug development.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Material Science: Oxadiazole derivatives are used in the development of materials such as fluorescent dyes, OLEDs, and sensors.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Core Ring Modifications
- Cyclopentane vs. Oxolan: 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine () replaces the oxolan ring with a cyclopentane ring. Its molecular weight is 193.25 g/mol (C₁₀H₁₅N₃O), and it has a CAS number of 1341463-10-2 . The oxolan ring in the target compound introduces an oxygen atom, likely improving aqueous solubility compared to the cyclopentane analog.
Pyridine Core :
Substituent Variations
N-Isopropyl Group :
Thiophene and Trifluoromethyl Phenyl :
- 3-(Thiophen-3-yl)-1,2-oxazol-5-amine () replaces the oxadiazole with a 1,2-oxazole and introduces a sulfur-containing thiophene group. This modification alters electronic properties and may influence redox behavior .
- 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine () adds a trifluoromethylphenyl group, significantly increasing hydrophobicity and electron-withdrawing effects (estimated molecular weight: 230 g/mol , C₉H₇F₃N₃O) .
Cycloheptane Derivative :
Data Table: Key Properties of Analogous Compounds
Research Findings and Trends
Polarity and Solubility : Oxygen-containing rings (e.g., oxolan) enhance polarity compared to hydrocarbon analogs like cyclopentane .
Steric Effects : Bulky substituents (e.g., cycloheptane in ) may reduce metabolic clearance but hinder passive diffusion across membranes .
Electron-Withdrawing Groups : The trifluoromethyl group () increases stability against enzymatic degradation, a common strategy in drug design .
Bioisosteric Replacements : Thiophene () and pyridine () rings serve as bioisosteres for benzene, modulating electronic properties without significantly altering molecular geometry .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of cyclopropyl-substituted precursors with oxolan-3-amine derivatives. Key steps include forming the 1,2,4-oxadiazole ring via nitrile oxide cycloaddition or amidoxime dehydration. Reaction conditions (e.g., temperature: 80–120°C, solvent: DMF or THF, catalysts: pyridine or triethylamine) must be tightly controlled to avoid side reactions. Purification via column chromatography or recrystallization ensures high yield (>70%) and purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the cyclopropyl and oxadiazole moieties. Key markers include:
- ¹H NMR : Cyclopropyl protons (δ 0.8–1.2 ppm, multiplet), oxolan-3-amine protons (δ 3.5–4.5 ppm).
- ¹³C NMR : Oxadiazole carbons (δ 160–170 ppm).
Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy confirms N–H stretches (3200–3400 cm⁻¹) .
Q. How does the cyclopropyl substituent on the oxadiazole ring influence the compound’s stability and reactivity?
- Methodological Answer : The cyclopropyl group enhances steric stabilization of the oxadiazole ring, reducing susceptibility to hydrolysis. However, its electron-withdrawing effect increases electrophilicity at the oxadiazole C5 position, facilitating nucleophilic substitution reactions. Comparative studies with methyl or phenyl substituents show cyclopropyl derivatives exhibit improved metabolic stability in pharmacokinetic assays .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data observed across different in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., pH, serum proteins) or species-dependent metabolism. To address this:
- Perform parallel assays using isogenic cell lines and standardized protocols.
- Use pharmacokinetic profiling (e.g., LC-MS/MS) to quantify active metabolite levels in vivo.
- Cross-validate findings with structural analogs to isolate substituent-specific effects .
Q. How can computational modeling predict interaction mechanisms between this compound and biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses, prioritizing hydrogen bonds between the oxadiazole N–O group and target residues (e.g., kinase catalytic lysines). Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability under physiological conditions. Free energy calculations (MM-PBSA) quantify binding affinities, guiding rational modifications to improve selectivity .
Q. What experimental approaches elucidate the role of the oxolan-3-amine moiety in modulating pharmacokinetic properties?
- Methodological Answer :
- Solubility : Measure logP (shake-flask method) to evaluate hydrophilicity contributions.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. Replace the oxolan-3-amine with non-polar groups (e.g., methyl) to isolate its impact on bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
